molecular formula C20H15NO2S B138157 3-Phenyl-1-(phenylsulfonyl)indole CAS No. 153827-73-7

3-Phenyl-1-(phenylsulfonyl)indole

Cat. No.: B138157
CAS No.: 153827-73-7
M. Wt: 333.4 g/mol
InChI Key: IGXNNNXVKQSHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-(phenylsulfonyl)indole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The indole ring system is a common structural motif in many pharmaceuticals and natural products, making it a crucial target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(phenylsulfonyl)indole typically involves the reaction of indole with phenylsulfonyl chloride in the presence of a base. One common method is as follows:

    Starting Materials: Indole and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene.

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to facilitate the reaction.

    Procedure: Indole is dissolved in the solvent, and phenylsulfonyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(phenylsulfonyl)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-Phenyl-1-(phenylsulfonyl)indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(phenylsulfonyl)indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylsulfonylindole: Lacks the phenyl group at the 3-position.

    3-Acetyl-1-(phenylsulfonyl)indole: Contains an acetyl group instead of a phenyl group at the 3-position.

    2-Benzyl-1-(phenylsulfonyl)indole: Contains a benzyl group at the 2-position instead of a phenyl group at the 3-position.

Uniqueness

3-Phenyl-1-(phenylsulfonyl)indole is unique due to the presence of both a phenyl group at the 3-position and a phenylsulfonyl group at the 1-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for synthetic and medicinal chemistry research.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-24(23,17-11-5-2-6-12-17)21-15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXNNNXVKQSHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455583
Record name 1-benzenesulfonyl-3-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153827-73-7
Record name 1-benzenesulfonyl-3-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 500 mg (1.5 mmol) of 1-benzenesulfonyl-3-bromo-1H-indole, 245 mg (2.0 mmol) of phenylboronic acid, 42 mg (0.04 mmol) of Pd[(Ph3P)]4 in 10 mL of toluene, 5 mL of ethanol, and 3 mL of 2 M aqueous sodium carbonate solution was warmed at reflux overnight. The mixture was then cooled and diluted with 15 mL of saturated aqueous ammonium chloride solution and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with three 10 mL portions of saturated aqueous ammonium chloride solution and 10 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was adsorbed onto silica gel and chromatographed on silica gel eluting with ethyl acetate-hexanes (2:98) to afford 235 mg (47%) of 1-benzenesulfonyl-3-phenyl-1H-indole.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd[(Ph3P)]4
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1-(phenylsulfonyl)indole
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1-(phenylsulfonyl)indole
Reactant of Route 3
Reactant of Route 3
3-Phenyl-1-(phenylsulfonyl)indole
Reactant of Route 4
Reactant of Route 4
3-Phenyl-1-(phenylsulfonyl)indole
Reactant of Route 5
Reactant of Route 5
3-Phenyl-1-(phenylsulfonyl)indole
Reactant of Route 6
Reactant of Route 6
3-Phenyl-1-(phenylsulfonyl)indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.